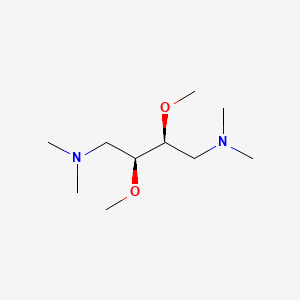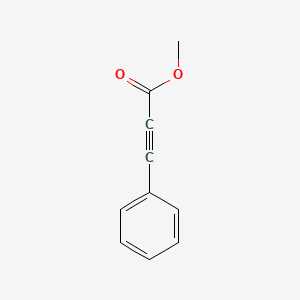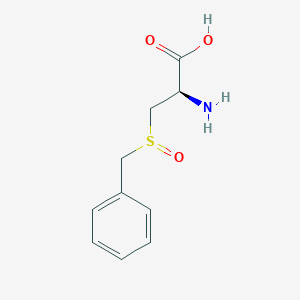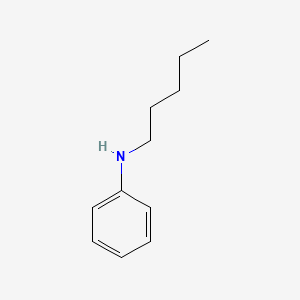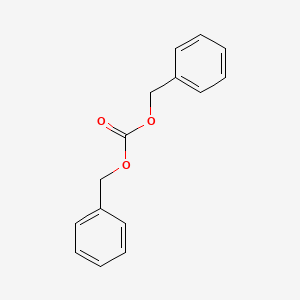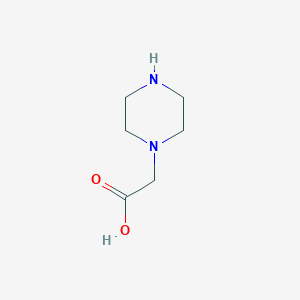
哌嗪-1-乙酸
描述
Piperazin-1-yl-acetic acid is an organic compound with the empirical formula C6H12N2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .
Synthesis Analysis
There are several synthetic routes for Piperazin-1-yl-acetic acid. One of the common methods is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular weight of Piperazin-1-yl-acetic acid is 144.17 . The molecular structure can be represented by the formula C6H12N2O2 .Chemical Reactions Analysis
Piperazin-1-yl-acetic acid is involved in various chemical reactions. For instance, it is used in the synthesis of novel thiouracil amide compounds which have shown efficacy against human breast cancer cells .Physical And Chemical Properties Analysis
Piperazin-1-yl-acetic acid is a white crystalline solid . It is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .科学研究应用
药物开发
哌嗪-1-乙酸作为各种药物合成中的前体。 其结构具有多功能性,可进行修饰,使其在开发具有潜在治疗效果的新药方面具有价值 .
神经递质研究
该化合物已用于神经递质系统研究。 其衍生物可以作为受体的配体或酶抑制剂,从而洞察神经递质在大脑中的功能 .
神经系统疾病的治疗
哌嗪-1-乙酸的衍生物在治疗阿尔茨海默病等神经系统疾病方面显示出希望。 它们可以作为乙酰胆碱酯酶抑制剂,潜在地减少神经毒性并改善认知功能 .
分析应用
在分析化学中,哌嗪-1-乙酸可用作各种分析方法(包括色谱法和分光光度法)中的标准品或参考化合物,以确保分析结果的准确性和可靠性 .
药物释放测试
在药物释放测试中,哌嗪-1-乙酸可用于评估药物制剂的释放曲线,确保药物的持续释放和功效 .
药物方法开发
它在药物方法开发中发挥作用,有助于建立药物分析的新方案,并确保药物测试的稳健性、精确性和准确性 .
神经保护研究
研究表明,哌嗪-1-乙酸衍生物可能具有神经保护作用,这对于开发治疗各种神经病理状况中的神经元损伤的治疗方法可能是有益的 .
作用机制
Target of Action
Piperazin-1-yl-acetic acid is a bioactive compound that has been studied for its potential therapeutic applications
Mode of Action
It is known that piperazin-1-yl-acetic acid interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
It is known that bioactive compounds can influence various biochemical pathways, leading to downstream effects . .
安全和危害
Piperazin-1-yl-acetic acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Piperazin-1-yl-acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with neurotransmitter receptors and ion channels, which are crucial for cellular communication and signal transduction. The nature of these interactions involves binding to specific sites on the receptors or channels, thereby modulating their activity. This modulation can lead to changes in cellular responses, such as altered neurotransmitter release or ion flux.
Cellular Effects
Piperazin-1-yl-acetic acid has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that piperazin-1-yl-acetic acid can induce apoptosis in cancer cells, such as MCF-7 breast cancer cells, by triggering cell cycle arrest and promoting programmed cell death . Additionally, it has been found to accumulate in macrophages, where it exerts antibacterial activity against intracellular bacteria .
Molecular Mechanism
The molecular mechanism of action of piperazin-1-yl-acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperazin-1-yl-acetic acid can inhibit specific enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function . It also binds to receptors and ion channels, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperazin-1-yl-acetic acid have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that piperazin-1-yl-acetic acid remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to piperazin-1-yl-acetic acid in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of piperazin-1-yl-acetic acid vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing pain sensitivity and enhancing antioxidant capacity . At higher doses, piperazin-1-yl-acetic acid may cause toxic or adverse effects, including motor coordination impairment and increased oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Piperazin-1-yl-acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit or activate specific enzymes, leading to changes in metabolite levels and overall metabolic activity . These interactions can affect cellular energy production, biosynthesis, and degradation processes, ultimately influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of piperazin-1-yl-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms, depending on its chemical properties . Once inside the cell, piperazin-1-yl-acetic acid may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
Piperazin-1-yl-acetic acid exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperazin-1-yl-acetic acid has been found to localize in the soluble fraction of macrophages, where it exerts its antibacterial activity . Understanding the subcellular localization of piperazin-1-yl-acetic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-piperazin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-6(10)5-8-3-1-7-2-4-8/h7H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJZKSHNBALIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349502 | |
| Record name | Piperazin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37478-58-3 | |
| Record name | Piperazin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37478-58-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



